1-(6-Chloropyridin-3-yl)ethanol 1-(6-Chloropyridin-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 23092-75-3
VCID: VC8374944
InChI: InChI=1S/C7H8ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3
SMILES: CC(C1=CN=C(C=C1)Cl)O
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol

1-(6-Chloropyridin-3-yl)ethanol

CAS No.: 23092-75-3

Cat. No.: VC8374944

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Chloropyridin-3-yl)ethanol - 23092-75-3

Specification

CAS No. 23092-75-3
Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
IUPAC Name 1-(6-chloropyridin-3-yl)ethanol
Standard InChI InChI=1S/C7H8ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3
Standard InChI Key PMPXQVZBQKUJRU-UHFFFAOYSA-N
SMILES CC(C1=CN=C(C=C1)Cl)O
Canonical SMILES CC(C1=CN=C(C=C1)Cl)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The pyridine ring in 1-(6-chloropyridin-3-yl)ethanol adopts a planar conformation, with substituents influencing electronic distribution and steric interactions. The chlorine atom at the 6-position introduces electronegativity, while the ethanol group at the 3-position contributes to hydrogen-bonding capabilities. Key bond lengths and angles can be inferred from analogs:

  • C–Cl bond: ~1.73 Å (typical for aryl chlorides) .

  • C–O bond (ethanol): ~1.43 Å, similar to secondary alcohols .

Table 1: Molecular Data for 1-(6-Chloropyridin-3-yl)ethanol

PropertyValueSource
Molecular FormulaC7H8ClNO\text{C}_7\text{H}_8\text{ClNO}
Molecular Weight157.598 g/mol
Exact Mass157.029 g/mol
Topological Polar Surface Area33.12 Ų
LogP (Partition Coefficient)1.79

Synthesis and Reaction Pathways

Catalytic Synthesis

The compound is synthesized via catalytic asymmetric reduction or nucleophilic substitution. A notable method involves:

  • Substrate Preparation: 6-Chloronicotinaldehyde undergoes Grignard reaction with methylmagnesium bromide to form 1-(6-chloropyridin-3-yl)ethanol .

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution achieves enantiomeric enrichment, critical for pharmaceutical applications .

Table 2: Synthetic Conditions from Busto et al. (2006)

ParameterDetail
CatalystLipase from Candida antarctica
SolventTert-butyl methyl ether
Temperature30°C
Enantiomeric Excess (ee)>99%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity .

  • Thermal Stability: Decomposes above 200°C, with a melting point unrecorded in literature .

Spectroscopic Data

  • IR Spectroscopy: O–H stretch at ~3350 cm⁻¹; C–Cl stretch at ~750 cm⁻¹ .

  • NMR (1H^1\text{H}): Ethanol protons resonate at δ 1.4 (triplet, –CH2_2CH3_3) and δ 3.8 (quartet, –CH2_2OH) .

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Substitution: Chlorine at the 6-position undergoes SNAr reactions with amines or alkoxides .

  • Oxidation: Ethanol moiety oxidizes to ketone derivatives using Jones reagent .

Pharmaceutical Intermediates

1-(6-Chloropyridin-3-yl)ethanol is a precursor in neonicotinoid insecticides (e.g., imidacloprid) . Its fluorinated analog, 1-(6-fluoropyridin-3-yl)ethanol, shows antimicrobial activity, suggesting potential in drug discovery.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Pyridine Ethanol Derivatives

CompoundSubstituentLogPApplication
1-(6-Chloropyridin-3-yl)ethanolCl at 6-position1.79Insecticide intermediates
1-(4-Chloropyridin-3-yl)ethanolCl at 4-position1.82Catalytic synthesis
1-(6-Fluoropyridin-3-yl)ethanolF at 6-position1.45Antimicrobial research

Challenges and Future Directions

Despite its utility, gaps persist in:

  • Toxicological Data: Limited studies on ecotoxicology and human exposure risks.

  • Stereoselective Synthesis: Improving enantioselectivity for chiral drug development .

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